1-Bromooctane-1,1-D2

Catalog No.
S3332646
CAS No.
86423-34-9
M.F
C8H17B
M. Wt
195.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromooctane-1,1-D2

CAS Number

86423-34-9

Product Name

1-Bromooctane-1,1-D2

IUPAC Name

1-bromo-1,1-dideuteriooctane

Molecular Formula

C8H17B

Molecular Weight

195.14 g/mol

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2

InChI Key

VMKOFRJSULQZRM-MGVXTIMCSA-N

SMILES

CCCCCCCCBr

Canonical SMILES

CCCCCCCCBr

Isomeric SMILES

[2H]C([2H])(CCCCCCC)Br

1-Bromooctane-1,1-D2 (CAS 86423-34-9) is a highly specialized, site-specifically deuterated primary alkyl halide utilized as a premium precursor for synthesizing labeled surfactants, lipids, and internal mass spectrometry standards. Unlike bulk alkyl halides used for generic chain elongation, this compound features >98 atom % deuterium enrichment exclusively at the alpha-carbon (C1). This precise labeling strategy preserves the native thermodynamic and steric properties of the octyl chain while providing distinct mass spectrometric (+2 Da) and vibrational signatures. Consequently, it is heavily procured by analytical laboratories and materials scientists who require background-free tracking of the alpha-position in complex matrices, or who need to interrogate reaction mechanisms via kinetic isotope effects without perturbing the bulk lipophilicity of the resulting derivative [1].

Substituting 1-Bromooctane-1,1-D2 with unlabeled 1-bromooctane (CAS 111-83-1) immediately forfeits all isotopic tracking capabilities, rendering synthesized derivatives indistinguishable from endogenous octyl chains or natural background noise in mass spectrometry and vibrational spectroscopy. Conversely, procuring fully deuterated 1-bromooctane-d17 (CAS 126840-36-6) introduces a different set of failure modes. The cumulative effect of 17 carbon-deuterium bonds subtly alters the molecule's polarizability, molar volume, and lipophilicity, which can artificially shift the phase transition temperatures of self-assembled monolayers (SAMs) or lipid bilayers. Furthermore, full deuteration creates a broad, complex CD stretching envelope in IR/Raman spectroscopy, destroying the ability to specifically monitor the local microenvironment of the alpha-carbon during interfacial studies [1].

Site-Specific Vibrational Tracking via CD2 Stretching Modes

When 1-Bromooctane-1,1-D2 is used to synthesize interfacial probes, the alpha-carbon exhibits distinct symmetric and asymmetric CD2 stretching frequencies at approximately 2098 cm⁻¹ and 2200 cm⁻¹, respectively. In contrast, derivatives synthesized from unlabeled 1-bromooctane exhibit C-H stretching modes in the heavily congested 2850–2950 cm⁻¹ region, which overlaps with nearly all biological and organic matrices. This shift into the 2000–2200 cm⁻¹ cell-silent region allows for unambiguous, site-specific structural interrogation of the alpha-position without background interference [1].

Evidence DimensionVibrational stretching frequency
Target Compound Data~2098 cm⁻¹ (symmetric CD2) and ~2200 cm⁻¹ (asymmetric CD2)
Comparator Or BaselineUnlabeled 1-bromooctane (C-H stretches at 2850–2950 cm⁻¹)
Quantified Difference~750 cm⁻¹ red-shift into the background-free silent region
ConditionsIR/Raman spectroscopy of synthesized derivatives in complex matrices

Procuring the 1,1-d2 variant is essential for researchers needing to track the specific orientation and microenvironment of the alpha-carbon in SAMs or lipid droplets without matrix interference.

Mass Spectrometric Resolution for Internal Standard Synthesis

Synthesizing analytical standards using 1-Bromooctane-1,1-D2 imparts a precise +2 Da mass shift to the target molecule. For an 8-carbon alkyl chain, the natural abundance of 13C generates an M+1 isotopic peak of approximately 8.8% relative to the monoisotopic mass. Relying on unlabeled or +1 Da labeled precursors fails to cleanly separate the standard from this natural isotopic envelope. The +2 Da shift provided by the 1,1-d2 precursor ensures the internal standard's signal is fully resolved from the unlabeled analyte's natural M+1 and M+2 background, significantly improving quantification accuracy [1].

Evidence DimensionMass shift and isotopic envelope resolution
Target Compound Data+2 Da mass shift (resolves from natural M+1)
Comparator Or BaselineUnlabeled or +1 Da labeled precursors (overlaps with ~8.8% natural 13C M+1 peak)
Quantified DifferenceComplete baseline resolution vs. ~8.8% isotopic overlap
ConditionsMass spectrometric quantification of octyl derivatives

A +2 Da shift is the strict minimum requirement for synthesizing reliable internal standards that do not suffer from cross-talk with the natural isotopic background of the analyte.

Mechanistic Elucidation via Kinetic Isotope Effects (KIE)

1-Bromooctane-1,1-D2 serves as a critical mechanistic probe for distinguishing between substitution and elimination pathways. Because the C-D bond has a lower zero-point energy than the C-H bond, reactions that break the C1 bond (such as E2 eliminations or oxidations) exhibit a primary kinetic isotope effect, slowing the reaction rate significantly (kH/kD > 2). Conversely, direct SN2 substitutions at the alpha-carbon yield a secondary kinetic isotope effect (kH/kD typically 0.90–0.98). Unlabeled 1-bromooctane cannot provide this rate differentiation, making the 1,1-d2 variant indispensable for rate-determining step analysis [1].

Evidence DimensionReaction rate ratio (kH/kD)
Target Compound DatakH/kD > 2 (primary KIE) or ~0.90-0.98 (secondary KIE)
Comparator Or BaselineUnlabeled 1-bromooctane (kH/kD = 1, no rate differentiation)
Quantified DifferenceMeasurable rate deviation from unity based on bond cleavage
ConditionsKinetic rate profiling in substitution/elimination reactions

Buyers investigating catalytic mechanisms or degradation pathways must procure this specific isotopologue to experimentally prove the involvement of the alpha-carbon in the rate-determining step.

Retention of Native Lipophilicity and Phase Behavior

While fully deuterated chains (e.g., 1-bromooctane-d17) are useful for general contrast, they exhibit reduced molar volumes and altered lipophilicity due to the slightly shorter and less polarizable C-D bonds across the entire chain. This can shift the phase transition temperatures of synthesized lipid probes or SAMs. 1-Bromooctane-1,1-D2 limits the isotopic substitution to just two atoms, retaining >75% of the native C-H bonds. This ensures that the synthesized derivative's hydrophobicity, packing density, and thermodynamic behavior remain virtually identical to the unlabeled baseline, preventing isotopic artifacts in physical chemistry studies [1].

Evidence DimensionRetention of native chain packing and lipophilicity
Target Compound DataNear-identical phase behavior to unlabeled octyl chains
Comparator Or Baseline1-Bromooctane-d17 (exhibits shifted phase transition temperatures and altered packing)
Quantified DifferenceMinimization of macroscopic isotopic artifacts
ConditionsThermodynamic profiling of synthesized monolayers or lipid bilayers

For materials scientists and biophysicists, procuring the 1,1-d2 variant is crucial to ensure the labeled probe does not artificially alter the physical properties of the system being studied.

Synthesis of Site-Specific Interfacial Probes for SFG/Raman Spectroscopy

Directly leveraging the ~2098/2200 cm⁻¹ CD2 stretching frequencies, 1-Bromooctane-1,1-D2 is procured as the primary precursor for synthesizing octanethiol-1,1-d2 or octylsilane-1,1-d2. These derivatives are used to construct self-assembled monolayers (SAMs) where the specific orientation and hydration of the alpha-carbon can be monitored via Sum Frequency Generation (SFG) or Raman spectroscopy without interference from the rest of the alkyl chain [1].

Production of +2 Da Internal Standards for Mass Spectrometry

Driven by the need to escape the natural 13C isotopic envelope, this compound is heavily procured to synthesize octyl-linked pharmaceutical metabolites or environmental standards. The +2 Da mass shift ensures clean MS/MS quantification, free from the ~8.8% M+1 background interference that plagues unlabeled or +1 Da labeled analogs[2].

Mechanistic Profiling of Catalytic Alkylations

Utilizing its distinct kinetic isotope effects, 1-Bromooctane-1,1-D2 is procured by synthetic methodology labs to probe the rate-determining steps of novel cross-coupling or substitution reactions. The ability to measure primary vs. secondary KIEs allows researchers to definitively map whether C-H bond activation or direct displacement is occurring at the alpha position [3].

XLogP3

4.9

Dates

Last modified: 04-14-2024

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